![molecular formula C23H22N2O5 B2432840 9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid CAS No. 2649078-85-1](/img/structure/B2432840.png)
9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid is a useful research compound. Its molecular formula is C23H22N2O5 and its molecular weight is 406.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Overview
9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid is a synthetic compound with a complex structure characterized by its spirocyclic framework and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of pharmacology and biochemistry.
- Molecular Formula : C23H22N2O5
- Molecular Weight : 406.438 g/mol
- Purity : Typically ≥ 95% .
Anticancer Potential
Research has indicated that derivatives of compounds similar to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, studies have shown that certain related compounds demonstrate moderate cytotoxic effects on human breast carcinoma (MCF-7 and MDA-MB-231) and lung carcinoma (A-549) cell lines, with IC50 values ranging from 8.4 mg/ml to 16.4 mg/ml .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the spirocyclic structure may facilitate interactions with biological targets such as enzymes or receptors involved in cancer cell proliferation and survival.
Study 1: Cytotoxicity Assessment
A study published in the Chemistry and Pharmaceutical Bulletin evaluated the cytotoxic effects of various spirocyclic compounds, including those related to this compound. The results indicated that while many derivatives showed low cytotoxicity, specific modifications led to enhanced activity against selected cancer cell lines .
Compound | Cell Line | IC50 (mg/ml) |
---|---|---|
Compound A | MCF-7 | 11.9 |
Compound B | MDA-MB-231 | 8.4 |
Compound C | A-549 | 9.3 |
Compound D | Hep G2 | 16.4 |
Study 2: Biotransformation Studies
Another research effort focused on the biotransformation of related compounds by bacterial strains, revealing insights into how these compounds can be metabolized into active forms that may exhibit enhanced biological activity. The study highlighted the role of specific bacterial strains in converting precursor compounds into hydroxylated metabolites, which could potentially increase their therapeutic efficacy .
Properties
IUPAC Name |
9-(9H-fluoren-9-ylmethoxycarbonyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c26-21(27)20-12-23(30-24-20)10-5-11-25(14-23)22(28)29-13-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWVKEARKRRPIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=NO2)C(=O)O)CN(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.